Dinitrofluorescein

Description

Historical Perspectives on Dinitrofluorescein Synthesis and Characterization

The study of this compound is rooted in the broader history of xanthene dyes, which began with the synthesis of its parent compound, fluorescein (B123965), by Adolf von Baeyer in 1871. The modification of organic compounds through nitration was a known and fundamental process in the 19th century, setting the stage for the creation of nitro-substituted derivatives of fluorescein. rsc.org

Early investigations into 4,5-dinitrofluorescein date back to the turn of the 20th century. Between 1900 and 1902, it was observed that this compound underwent a distinct color change in alkaline solutions, shifting from yellow to a deep blue. sci-hub.se Later spectroscopic studies by El'tsov and his colleagues provided a quantitative explanation for this phenomenon. They demonstrated that in a sodium hydrogen carbonate solution, the dye exists as a dianion with a maximum absorbance (λmax) at 482 nm. sci-hub.se However, at a pH above 11, the central pyran ring of the molecule opens irreversibly, forming a new structure with a λmax of 580 nm. sci-hub.se This irreversible ring-opening is a key characteristic that distinguishes 4,5-dinitrofluorescein from other related dyes like 4,5-dinitrosulfonefluorescein, where the reaction is reversible. sci-hub.se

The synthesis of this compound and its derivatives typically involves the direct nitration of a fluorescein precursor. A common method for preparing this compound derivatives is the treatment of fluorescein diacetate with a mixture of nitric acid and sulfuric acid at reduced temperatures. researchgate.net More recent studies have explored the complexities of synthesizing this compound esters, noting the formation of reduced species as byproducts, which highlights the ongoing refinement of synthetic methodologies. researchgate.netkarazin.ua

Significance within Fluorescein Dye Chemistry Research

This compound holds a significant position in the field of fluorescein dye chemistry, primarily as a key intermediate and a molecular model for understanding structure-property relationships. The introduction of strong electron-withdrawing nitro groups onto the fluorescein scaffold is a fundamental strategy for modifying the dye's electronic and spectral properties. rsc.orgresearchgate.net

A primary motivation for creating fluorescein derivatives is to overcome the limitations of the parent molecule, such as its highly pH-dependent fluorescence. The addition of nitro groups significantly alters the acidity (pKa values) and tautomeric equilibria of the dye. ucj.org.uamdpi.com For instance, the monoanions of fluorescein derivatives bearing nitro groups on the xanthene core are known to exist predominantly in a "carboxylate" tautomeric form. acs.org This modification can lead to substantial quenching of the fluorescence quantum yield. rsc.orgnih.govuni-konstanz.de

Perhaps the most critical role of this compound is as a synthetic precursor. The nitro groups can be chemically reduced to form aminofluoresceins. mdpi.comlsu.edu These amino-derivatives are widely used in biochemical research because the amine functional group provides a reactive handle for conjugation to biomolecules like proteins and antibodies. mdpi.com

Furthermore, the study of this compound and its various isomers (e.g., 4,5-dinitrofluorescein, 2,4,5,7-tetranitrofluorescein) provides valuable insights into how chemical structure affects stability and reactivity within the xanthene dye class. sci-hub.semdpi.com Research has shown that the stability of the pyran ring is influenced by the substitution pattern, with the ring in 4,5-dinitrofluorescein opening irreversibly in alkaline conditions. sci-hub.se Despite their importance as intermediates and research tools, nitro-derivatives of fluorescein have been studied less extensively than their halogenated counterparts, such as eosin, making them an area of continued scientific inquiry. sci-hub.se

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H10N2O9 |

|---|---|

Molecular Weight |

422.305 |

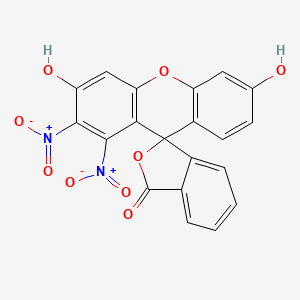

IUPAC Name |

3//',6//'-dihydroxy-1//',2//'-dinitrospiro[2-benzofuran-3,9//'-xanthene]-1-one |

InChI |

InChI=1S/C20H10N2O9/c23-9-5-6-12-14(7-9)30-15-8-13(24)17(21(26)27)18(22(28)29)16(15)20(12)11-4-2-1-3-10(11)19(25)31-20/h1-8,23-24H |

InChI Key |

NVJAFBAQNWODCX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=CC(=C(C(=C35)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Dinitrofluorescein and its Core Structure

The synthesis of this compound and its substituted analogues can be achieved through several established chemical reactions. These methods primarily involve the modification of the fluorescein (B123965) core structure through nitration and can be combined with other reactions like esterification and halogenation to yield a variety of derivatives.

Esterification Reactions and Reduced Species Formation

The esterification of this compound is a key method for its derivatization. To create alkyl esters of 4,5-dinitrofluorescein, a common approach involves the use of thionyl chloride in ethanol (B145695). researchgate.net However, the synthesis of this compound esters can sometimes lead to the formation of reduced species as byproducts. colab.wskarazin.uaacs.orgglobalauthorid.comgoogle.comacs.org The choice of the optimal esterification method is dependent on the specific substituents present in both the xanthene moiety and the phthalic acid residue of the fluorescein structure. researchgate.net A general and efficient method for the esterification of aromatic carboxylic acids, which is applicable to this compound, involves treating the carboxylic acid with an alcohol in the presence of thionyl chloride, resulting in high yields of the corresponding ester. colab.ws This method is compatible with a wide range of functional groups. colab.ws

During the synthesis of 4',5'-dinitromethyl ether of fluorescein, it was observed that an admixture of 4,5-dinitrofluorescein can form. acs.org The separation of these two compounds can be achieved through preparative thin-layer chromatography. acs.org

Halogenation and Nitration Approaches to Substituted Dinitrofluoresceins

The introduction of nitro groups onto the fluorescein backbone is a fundamental step in producing this compound. The number of nitro groups that can be introduced into the aromatic nucleus is typically limited to three. matanginicollege.ac.in The nitration of fluorescein derivatives, such as 5-bromofluorescein diacetate, can be used to synthesize substituted dinitrofluoresceins like 5-bromo-4′,5′-dinitrofluorescein (BDNF). nih.govmdpi.com This reaction is typically carried out using a mixture of sulfuric acid and nitric acid at low temperatures. mdpi.com

Halogenation of the fluorescein structure can be performed either before or after nitration to create a diverse range of substituted dinitrofluoresceins. For instance, the bromination of this compound can yield dibromo-dinitrofluorescein. archive.orgarchive.orgmyttex.net The position of the halogen atoms can influence the properties of the resulting dye. researchgate.net Halogenated fluoresceins are known to exhibit a red shift in their excitation and fluorescence wavelengths compared to the parent fluorescein. tcichemicals.com The presence of halogens can also impact the rates of intersystem crossing and fluorescence. researchgate.net

Derivatization and Functionalization Strategies of this compound

The chemical structure of this compound offers multiple sites for derivatization, allowing for the attachment of various functional moieties. These modifications are crucial for tailoring the molecule's properties for specific research applications.

Amination via Reduction of Nitro Groups

The nitro groups of this compound can be readily reduced to amino groups, opening up a pathway for further functionalization. This amination process is a key step in the synthesis of various derivatives. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C). nih.govcommonorganicchemistry.com For example, 5-bromo-4′,5′-dinitrofluorescein (BDNF) can be reduced to 5-bromo-4′,5′-diaminofluorescein (BDAF) using this method. nih.govmdpi.com

Other reducing agents can also be employed, each with its own advantages. For instance, tin(II) chloride (SnCl2) in ethanol provides a mild method for reducing nitro groups to amines, which is useful when other reducible groups are present in the molecule. mdpi.comcommonorganicchemistry.com Iron (Fe) or zinc (Zn) in acidic conditions also offer mild reduction conditions. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can be used as an alternative when hydrogenation or acidic conditions are not suitable and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The resulting amino-substituted fluoresceins can then undergo further reactions. For example, reductive amination of 5-bromo-4′,5′-diaminofluorescein (BDAF) with formaldehyde (B43269) yields 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF). nih.govmdpi.com

Attachment of Functional Moieties for Specific Research Applications

The derivatization of this compound allows for the attachment of various functional groups, enabling its use in a wide range of research applications. numberanalytics.commdpi.comgcms.czacademicjournals.orgspectroscopyonline.com For instance, the presence of a bromine atom on the fluorescein ring, as in BBDMAF, allows for cross-coupling reactions such as the Suzuki and Sonogashira reactions. nih.gov This enables the introduction of phenylboronic acid and phenylacetylene, respectively, to create further derivatives with unique properties. nih.govnih.gov

The amino groups created through the reduction of this compound can be coupled with activated carboxylic groups of target molecules. iscientific.org This is a common strategy for creating fluorescent probes for studying the transport and metabolism of lipids, protein illumination, and the analysis of nucleotides and nucleic acids. iscientific.org

The process of derivatization can significantly alter the properties of the this compound molecule, including its solubility, volatility, and detectability in various analytical techniques such as gas chromatography (GC) and liquid chromatography (LC). mdpi.comgcms.cz

Influence of Substituents on Synthetic Yields and Pathways

The nature and position of substituents on the this compound core can have a significant impact on synthetic yields and reaction pathways. mdpi.comrsc.orgrsc.org For example, the choice of esterification method for this compound is influenced by the substituents on the xanthene and phthalic acid parts of the molecule. researchgate.net

The presence of electron-withdrawing or electron-donating groups can affect the reactivity of the fluorescein ring towards electrophilic substitution reactions like nitration and halogenation. matanginicollege.ac.in Activating groups such as hydroxyl (-OH) and alkyl (-CH3) groups facilitate electrophilic substitution, while deactivating groups like the nitro group itself make further substitution more difficult. matanginicollege.ac.in

In the context of substituted porphyrins, which share some structural similarities with the core of fluorescein dyes, it has been shown that the presence of electron-withdrawing substituents can enhance the reduction facility of the molecule. mdpi.com This principle can be extended to this compound derivatives, where the electronic nature of substituents can be strategically chosen to tune the molecule's redox properties for specific applications, such as in photoredox catalysis. mdpi.com The proximity of the substituent to the core chromophore can also play a crucial role in its effect. mdpi.com

Spectroscopic and Photophysical Characterization

Advanced Absorption and Emission Spectroscopy of Dinitrofluorescein Systems

This compound (DNF) exhibits characteristic absorption spectra in the ultraviolet (UV) and visible regions, which are influenced by the electronic transitions within its molecular structure. The absorption profile is largely dictated by the π→π* transitions within the conjugated xanthene ring system. The introduction of nitro groups (-NO2) into the fluorescein (B123965) structure significantly modulates these transitions.

In a neutral or moderately acidic aqueous environment, the dianionic form of this compound is typically present, showing a strong absorption band. For instance, in a 0.1 mol/L sodium hydrogen carbonate (NaHCO3) aqueous solution, the dianion of 4,5-dinitrofluorescein displays a maximum absorption (λmax) at approximately 482 nm. sci-hub.se In pure water, this dianion exhibits a λmax at 492 nm with a high molar absorptivity (εmax) of 104,000 L/mol/cm. sci-hub.se

The absorption spectra of this compound derivatives are also influenced by the solvent and pH. For example, the UV-Vis absorption spectra of 5-bromo-4′,5′-dinitrofluorescein (BDNF) were recorded in a mixture of ethanol (B145695) and phosphate (B84403) buffer, revealing distinct absorption bands for its different protolytic species. nih.gov The presence of multiple absorbing species in solution, such as the monoanion and dianion, can lead to complex spectra where the absorption bands of each form may overlap. nih.gov

The position of the absorption maximum can be shifted due to substitution patterns on the fluorescein core. This is a common phenomenon in dye chemistry, where the extension of π-conjugation or the introduction of electron-withdrawing or electron-donating groups alters the energy levels of the molecular orbitals involved in the electronic transitions.

Table 1: Ultraviolet-Visible Absorption Maxima (λmax) of this compound and a Derivative

The introduction of nitro groups into the fluorescein molecule is known to significantly quench its fluorescence emission. This quenching effect is a general observation for many aromatic molecules and is attributed to the electron-withdrawing nature of the nitro group, which promotes non-radiative decay pathways from the excited state. Consequently, this compound is weakly fluorescent compared to its parent compound, fluorescein.

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the fluorescence process. nih.gov For many fluorescein derivatives, the quantum yield is highly dependent on the molecular structure and the surrounding environment. atto-tec.comnews-medical.net While specific quantum yield values for this compound are not extensively reported in the provided search results, the general consensus is that nitro-aromatic compounds, including this compound, have very low fluorescence quantum yields.

The determination of fluorescence quantum yields is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions. nih.gov The entire fluorescence emission spectrum needs to be integrated to accurately determine the quantum yield, as simply comparing the intensities at the emission maxima can be misleading, especially if the spectral shapes of the sample and standard differ. edinst.com

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamics of excited states, providing information on processes that occur on the picosecond to nanosecond timescale. This method measures the decay of fluorescence intensity over time after excitation by a short pulse of light. The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state.

For fluorescein derivatives, fluorescence lifetimes are sensitive to substitutions on the xanthene and phenyl rings. atto-tec.comnews-medical.net While specific time-resolved data for this compound is scarce in the provided results, it is known that the presence of nitro groups, which quench fluorescence, would lead to a shortening of the fluorescence lifetime due to the increased rate of non-radiative decay.

Time-resolved fluorescence can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC), which is suitable for measuring fluorescence lifetimes in the picosecond to nanosecond range. mdpi.com The data obtained from these measurements can reveal details about quenching mechanisms and other dynamic processes that affect the excited state.

Solvatochromism refers to the change in the position, intensity, and shape of absorption and emission bands of a compound in response to a change in the solvent polarity. scirp.org This phenomenon is particularly pronounced for molecules where there is a significant change in the dipole moment upon electronic excitation.

For fluorescein and its derivatives, the nature of the solvent can have a notable effect on their spectroscopic properties. researchgate.net The interaction between the dye molecule and the solvent molecules, such as hydrogen bonding and general polarity effects, can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. scirp.org

In the context of this compound, while specific solvatochromic studies are not detailed in the provided search results, it is expected that its spectral properties would be sensitive to the solvent environment. The pronounced dependence of the molar absorptivity of some fluorescein derivatives on the solvent nature is an indicator of the mobility of tautomeric equilibria. researchgate.net The use of solvatochromic parameters like the Reichardt's dye ET(30) value can help to quantify the polarity of the solvent and correlate it with the observed spectral shifts. scirp.org

Time-Resolved Fluorescence Spectroscopy

Protolytic Equilibria and Tautomerism Studies

The absorption and fluorescence properties of this compound are highly dependent on the pH of the solution due to the presence of acidic and basic functional groups that can undergo protonation or deprotonation. This results in different ionic species (protolytic species) coexisting in equilibrium, each with its own characteristic spectrum. The study of this pH-dependent spectroscopic behavior allows for the determination of the acidity constants (pKₐ) of the compound. scienceandtechnology.com.vn

The pKₐ value is a measure of the strength of an acid in solution and corresponds to the pH at which the concentrations of the acidic and basic forms of a molecule are equal. scienceandtechnology.com.vn For fluorescein derivatives, multiple pKₐ values can exist, corresponding to the different ionization steps.

In the case of this compound and its derivatives, spectrophotometric titration is a common method used to determine pKₐ values. nih.gov This involves recording the UV-Vis absorption spectra at various pH values and analyzing the changes in absorbance to calculate the pKₐ. nih.gov For example, for 5-bromo-4′,5′-dinitrofluorescein (BDNF), the pKₐ values were determined by analyzing the pH-dependent UV-Vis absorption spectra. nih.gov

The different protolytic forms of this compound, such as the neutral lactone, zwitterion, monoanion, and dianion, each have distinct absorption spectra. The equilibrium between these forms is shifted by changes in pH. For example, in strongly alkaline solutions (pH > 11), the pyran ring of 4,5-dinitrofluorescein can open, leading to a significant change in the absorption spectrum with a new band appearing around 580 nm, compared to the dianion's absorption at approximately 482 nm in milder alkaline conditions. sci-hub.se

Table 2: Acidity Constants (pKₐ) of a this compound Derivative

Tautomeric Forms and Their Equilibrium in Solution

This compound, like other fluorescein dyes, exhibits complex protolytic equilibria in solution, existing as a mixture of different tautomeric forms. mdpi.com The primary tautomers include the quinonoid form, the zwitterionic form, and a colorless lactone form. mdpi.com The equilibrium between these structures is highly sensitive to the nature of the solvent and the pH of the solution. mdpi.comresearchgate.netnumberanalytics.com

The neutral form of this compound can exist as either a colored quinoid or a colorless lactone. mdpi.com The transition between these forms is influenced by the solvent environment; for instance, a change in solvent can shift the equilibrium, which is indicated by a pronounced dependence of the molar absorptivity on the solvent's nature. mdpi.comresearchgate.net For some fluorescein derivatives, particularly those with substituents in the phthalic acid residue, the monoanion can also exist in different tautomeric states: one with an ionized carboxylic group and a nonionized OH group, and another "phenolate" ion with a nonionized COOH group. acs.org This behavior, previously observed for dyes with halogen or nitro groups in the xanthene moiety, highlights the complexity of these systems. acs.org

Effect of Protonation State on Luminescence Properties

The luminescence properties of this compound are profoundly influenced by its protonation state, which in turn is dictated by the pH of the medium. researchgate.net The fluorescence quantum yield is dependent on the degree of protonation, as well as other factors like solvent nature and aggregation. researchgate.net Generally, the various ionic forms of this compound (cationic, neutral, monoanionic, and dianionic) exhibit significantly different fluorescence characteristics.

The neutral form of 4,5-dinitrofluorescein (III-N), which exists at around pH 3 in 50% aqueous ethanol, shows negligible fluorescence. researchgate.net This lack of fluorescence in the neutral molecules is attributed to the interaction of the nitro groups with the xanthene fragment. researchgate.net In contrast, the ionic forms, such as the dianion, can be fluorescent, although the presence of nitro groups generally quenches fluorescence compared to the parent fluorescein molecule. For instance, the cation of 4,5-dinitrofluorescein in 95% ethanol (with 0.01 M HCl) has a fluorescence quantum yield of less than 0.1%. researchgate.net The fluorescence of this compound derivatives is almost entirely quenched regardless of pH in some cases, as seen with 5-bromo-4′,5′-dinitrofluorescein (BDNF). nih.govnih.gov

The specific photophysical properties are dependent on the exact isomeric form and the solvent used. A proposed energy level scheme for nitro-substituted fluoresceins involves closely located S1(ππ) and T(nπ) states, with the possibility of their inversion, which affects the luminescent properties. researchgate.net

| Form | Solvent | pH/Conditions | Absorption Max (λabs, nm) | Fluorescence Quantum Yield (Φf, %) |

|---|---|---|---|---|

| Cation (C) | 95% EtOH | 0.01 M HCl | 422 | <0.1 |

| Neutral (N) | 50% EtOH | pH 3.5 | 503 | 0.9 |

Intermolecular Interactions and Aggregation Phenomena Affecting Photophysics

The photophysical properties of this compound are not only governed by its intramolecular characteristics but are also significantly affected by intermolecular interactions and aggregation in solution. researchgate.net When fluorescent molecules like this compound aggregate, their electronic structures can be altered, leading to changes in properties such as absorption spectra and fluorescence lifetime. rsc.org The formation of aggregates can lead to either fluorescence quenching or enhancement, depending on the specific nature of the intermolecular arrangement (e.g., H-aggregates vs. J-aggregates). rsc.orgchemistryviews.org

For nitro-substituted fluoresceins, the aggregative state is a key factor influencing fluorescence quantum yields. researchgate.net In many organic dyes, strong intermolecular coupling in aggregates, often driven by π-π stacking interactions, leads to a phenomenon known as aggregation-caused quenching (ACQ), which diminishes the fluorescence intensity. chemistryviews.orgnih.gov This quenching occurs because aggregation can provide non-radiative decay pathways for the excited state. chemistryviews.org

Excited State Dynamics and Energy Transfer Mechanisms

The excited state dynamics of this compound involve a complex interplay of electronic transitions and energy dissipation pathways. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From here, it can relax back to the ground state (S0) via several mechanisms: radiatively through fluorescence or non-radiatively through internal conversion and intersystem crossing to a triplet state (T1). mdpi.com

For nitro-substituted fluoresceins, a proposed energy level scheme suggests the presence of closely positioned S1(ππ) and T(nπ) states. researchgate.net The relative energies of these states and the possibility of their inversion are critical in determining the fluorescence quantum yield. researchgate.net A small energy gap between the S1 and T1 states can facilitate efficient intersystem crossing, populating the triplet state and thereby reducing fluorescence. This is a common mechanism by which nitro groups quench the fluorescence of aromatic compounds.

Energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET), can also play a role in the excited state dynamics if a suitable acceptor molecule is in close proximity (typically <10 nm). mdpi.comnih.gov In such a scenario, the excited this compound (donor) can non-radiatively transfer its energy to an acceptor molecule, which then fluoresces. mdpi.com The efficiency of this process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. nih.gov Ultrafast dynamic processes, including charge transfer and triplet-triplet energy transfer, can occur within picoseconds, dictating the ultimate fate of the excited state energy. lanl.govrsc.orgnrel.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Dinitrofluorescein and Derivatives

Quantum chemical calculations, particularly those based on density functional theory (DFT), have been employed to investigate the properties of this compound derivatives. These studies provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For this compound derivatives, such as 4,5-dibromo-2,7-dinitro-fluorescein and its isomer 2,7-dibromo-4,5-dinitro-fluorescein, DFT calculations have been utilized to predict their structural parameters. ucmerced.edudicames.online

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Structure Calculations

| Computational Method | Functional(s) | Basis Set |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP, PBE1PBE, MPW1PW91 | cc-pVDZ |

| Hartree-Fock (RHF) | N/A | cc-pVDZ |

This table is illustrative of methods mentioned in theoretical studies on this compound derivatives. dicames.online

Computational methods are also used to predict the vibrational spectra (Infrared and Raman) of molecules. cecam.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which yields the vibrational frequencies and their corresponding normal modes. For 4,5-dibromo-2,7-dinitro-fluorescein, theoretical investigations have been conducted to determine its vibrational spectra. cecam.orgcecam.orgsimonsfoundation.org

This analysis allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule. Such theoretical spectra are invaluable for interpreting experimental data and understanding the vibrational characteristics associated with the this compound framework. The calculations can pinpoint frequencies associated with the C-N bonds of the nitro groups, the C-Br bonds, and the various vibrations within the xanthene core.

Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT to excited states and is a primary tool for predicting the electronic absorption spectra of molecules. csic.es It calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption of light. The calculated transition energies (often expressed in nm) and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate a UV-Vis absorption spectrum. dicames.onlinerespectprogram.org

For organic dyes, TD-DFT is essential for understanding their color and how modifications to their structure affect their absorption profile. chemrxiv.org Studies on this compound derivatives have utilized TD-DFT to predict their optoelectronic properties. ucmerced.edu These calculations can reveal the nature of the electronic transitions, for example, identifying them as π → π* or n → π* transitions, and can show how the introduction of nitro and bromo groups shifts the absorption maxima. researchgate.net

Vibrational Spectra Analysis via Computational Methods

Theoretical Elucidation of Structure-Photophysical Property Relationships

A key goal of computational studies is to establish a clear relationship between a molecule's chemical structure and its observed photophysical properties. worktribe.com By systematically analyzing calculated electronic parameters, researchers can explain experimental trends and rationally design new molecules with desired characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. openstax.orgirjweb.com The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. irjweb.comscirp.orgajchem-a.com

A smaller HOMO-LUMO gap generally corresponds to a lower energy electronic transition, meaning the molecule will absorb light at longer wavelengths. scirp.org For this compound derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO and the resulting energy gap. ucmerced.edudicames.online This analysis helps to explain the effect of the electron-withdrawing nitro groups and the halogen substituents on the electronic structure and the color of the dye. The spatial distribution of the HOMO and LUMO can also be visualized to understand charge transfer characteristics within the molecule upon excitation. nih.gov

Table 2: Key Electronic Properties Calculated from DFT

| Property | Description | Relevance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with the lowest energy electronic transition and chemical reactivity. ajchem-a.com |

This table outlines fundamental electronic properties investigated in computational studies of molecules like this compound derivatives. ucmerced.edudicames.online

Beyond the HOMO-LUMO gap, computational chemistry can provide a more detailed picture of a molecule's electronic energy levels and the character of its various excited states. mdpi.com TD-DFT calculations, for instance, yield a series of excited states with corresponding energies and compositions in terms of molecular orbital transitions. rsc.org

For dinitro-substituted fluoresceins, a theoretical scheme of the electronic energy levels can help explain their luminescence properties, or lack thereof. researchgate.net The relative positioning of the singlet (S₁) and triplet (T₁) excited states is particularly important. For example, if the lowest triplet state (T₁) is close in energy to or lower than the lowest singlet excited state (S₁), efficient intersystem crossing can occur, which often leads to quenching of fluorescence and promotion of phosphorescence or non-radiative decay. researchgate.net Computational studies can map out these potential energy surfaces and identify crossings between different electronic states, providing a detailed rationale for the observed photophysical behavior. ucmerced.edudicames.online

Excited-State Interfragmental Charge Transfer Mechanisms

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent relaxation pathways determine the photophysical properties of the molecule, such as fluorescence or non-radiative decay. In molecules featuring both electron-donating and electron-accepting groups, a common de-excitation pathway involves intramolecular charge transfer (ICT). google.com In this process, an electron moves from the donor portion of the molecule to the acceptor portion, creating a highly polar excited state. google.com

The fluorescein (B123965) scaffold can act as an electron donor, while the nitro (NO₂) groups are strong electron acceptors. The presence of these nitro substituents on the fluorescein framework leads to the classification of this compound as a donor-acceptor (D-A) type molecule. Excitation of this compound facilitates the transfer of an electron from the fluorescein core to the nitro groups. google.com This ICT process is a key mechanism governing its excited-state dynamics.

One specific manifestation of ICT is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. google.com In molecules where the donor and acceptor units are connected by single bonds, rotation around these bonds in the excited state can lead to a lower-energy, charge-separated state known as the TICT state. google.comscimagojr.com This process involves a geometric rearrangement where the π-systems of the donor and acceptor become electronically decoupled. google.com The formation of such TICT states often provides an efficient non-radiative decay channel, which leads to the quenching of fluorescence. scimagojr.com The observed fluorescence quenching in this compound and its derivatives, such as 5-bromo-4′,5′-dinitrofluorescein (BDNF), is consistent with the operation of efficient non-radiative decay pathways like ICT and TICT. dicames.onlineucmerced.edu

Computational studies on related donor-acceptor systems have shown that the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can predict the likelihood of charge transfer. In this compound derivatives, the HOMO is typically localized on the electron-rich xanthene core, while the LUMO is centered on the electron-withdrawing nitro-substituted phenyl ring, supporting the assignment of a π → π* intramolecular charge transfer upon excitation.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. Organic molecules with extended π-conjugation and donor-acceptor architectures often exhibit significant NLO responses. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and analyzing the NLO properties of new materials, saving significant time and resources compared to experimental synthesis and characterization. letpub.com

Theoretical studies on isomers of dibromothis compound provide valuable data on how substitutions impact NLO properties. The key NLO parameters are the polarizability (α), which describes the linear response of the electron cloud to an electric field, and the hyperpolarizabilities (β and γ), which describe the nonlinear responses. These properties are typically calculated using a finite field approach implemented in quantum chemistry software packages.

The polarizability (α) and the first-order hyperpolarizability (β) are tensors, but for comparative purposes, their average or total values are often reported. DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., cc-pVDZ) have been employed to determine these properties for this compound derivatives.

For instance, computational studies on 4',5'-dibromo-2',7'-dinitrofluorescein (Isomer 1) and 2,7-dibromo-4,7-dinitrofluorescein (Isomer 2) have yielded values for their polarizability and hyperpolarizability. These calculations reveal that the specific arrangement of the bromo and nitro substituents significantly influences the NLO response. The large calculated values for hyperpolarizability in these molecules suggest their potential for use in the development of NLO materials.

| Isomer | Method | μ (Debye) | α (a.u.) | β (a.u.) |

|---|---|---|---|---|

| 4',5'-dibromo-2',7'-dinitrofluorescein | RHF/cc-pVDZ | 1.57 | 277.12 | 1545.93 |

| B3LYP/cc-pVDZ | 1.67 | 310.87 | 2336.56 | |

| 2,7-dibromo-4,7-dinitrofluorescein | RHF/cc-pVDZ | 1.52 | 276.53 | 1498.11 |

| B3LYP/cc-pVDZ | 1.61 | 309.99 | 2253.28 |

The optoelectronic behavior of a molecule is fundamentally linked to its electronic structure, particularly the energies of the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the molecule's chemical stability, reactivity, and the energy required for electronic excitation. A smaller energy gap generally corresponds to easier excitation and is often associated with enhanced NLO properties.

Theoretical calculations for dibromothis compound isomers provide the energies of these frontier orbitals. These values are used to derive other important optoelectronic parameters, such as the ionization potential (IP ≈ -EHOMO) and electron affinity (EA ≈ -ELUMO) under Koopmans' theorem. The analysis of these parameters indicates that due to their significant polarizability, hyperpolarizability, and favorable electronic structure, this compound derivatives are promising candidates for various optoelectronic applications, including optical computing and dynamic image processing.

| Isomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

|---|---|---|---|---|---|

| 4',5'-dibromo-2',7'-dinitrofluorescein | -9.01 | -5.61 | 3.40 | 9.01 | 5.61 |

| 2,7-dibromo-4,7-dinitrofluorescein | -9.04 | -5.67 | 3.37 | 9.04 | 5.67 |

Hyperpolarizability and Polarizability Calculations

Computational Studies on Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts like electronegativity and hardness, turning them into practical tools for predicting molecular reactivity. These "reactivity descriptors" are calculated from the electronic ground state properties, primarily the energies of the frontier orbitals.

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. They are formally defined as:

η = (IP - EA) / 2 S = 1 / η

Absolute electronegativity (χ) describes the tendency of a molecule to attract electrons and is calculated as the average of the ionization potential and electron affinity.

χ = (IP + EA) / 2

The electrophilicity index (ω) is a global reactivity descriptor that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is defined in terms of the chemical potential (μ ≈ -χ) and the chemical hardness (η).

ω = μ² / (2η)

A high electrophilicity index indicates a good electrophile. The calculated values for the dibromothis compound isomers confirm their electrophilic nature, which is expected due to the presence of multiple electron-withdrawing nitro groups. These descriptors are crucial for understanding the interaction of these dyes with other molecules and predicting their behavior in chemical reactions.

| Isomer | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| 4',5'-dibromo-2',7'-dinitrofluorescein | 1.70 | 0.59 | 7.31 | 15.69 |

| 2,7-dibromo-4,7-dinitrofluorescein | 1.68 | 0.59 | 7.35 | 16.05 |

Advanced Applications in Chemical Sciences and Materials Research

Development as Fluorescent Probes and Chemical Sensors

The inherent lack of fluorescence in dinitrofluorescein is its most valuable characteristic for sensor development. The potent electron-withdrawing nature of the two nitro groups effectively quenches the fluorescence of the xanthene core, making the molecule essentially non-emissive or "dark" in its native state. nih.gov This property is the cornerstone of its application in "turn-on" fluorescent probes and as a dark quencher in various sensing platforms.

Design Principles for "Off-On" and Ratiometric Fluorescent Sensing

The design of fluorescent probes based on this compound primarily revolves around modulating the powerful quenching effect of its nitro groups. This leads to two main sensing strategies: "Off-On" switching and ratiometric sensing.

"Off-On" Sensing: This is the most common design principle utilizing the this compound scaffold. The probe is engineered to be in a non-fluorescent "Off" state due to quenching by the nitro groups. Upon interaction with a specific analyte, a chemical reaction occurs that eliminates the quenching effect, thereby restoring the fluorescence of the underlying fluorophore and switching the signal to the "On" state. nih.govnih.gov The primary mechanisms to achieve this include:

Photoinduced Electron Transfer (PeT): PeT is a primary mechanism responsible for the quenched state of this compound. nih.gov The electron-deficient nitro groups create a pathway for the non-radiative decay of the excited state. A sensing strategy can be designed where analyte binding inhibits this PeT process, causing a significant increase in fluorescence intensity. nih.gov

Fluorescence Resonance Energy Transfer (FRET): In FRET-based systems, this compound can act as an efficient non-fluorescent acceptor, or "dark quencher." nih.govgoogle.com A probe is constructed with a fluorescent donor molecule and a this compound quencher held in close proximity. In this "Off" state, the energy from the excited donor is transferred to the quencher and dissipated non-radiatively. google.com If the linker connecting the donor and quencher is cleaved by a target analyte (e.g., a specific enzyme), the two moieties diffuse apart, interrupting FRET and "turning on" the donor's fluorescence. google.comgoogle.com

Ratiometric Sensing: While less common for this compound itself, ratiometric probes offer advantages by providing a built-in self-calibration for measurements, which mitigates issues like fluctuations in probe concentration or excitation light intensity. researchgate.net A ratiometric probe based on the this compound scaffold could be designed to exhibit a wavelength shift upon analyte binding, allowing for the measurement of the ratio of fluorescence intensities at two different wavelengths. mdpi.com

Sensing Mechanisms Based on this compound Scaffold

The specific sensing mechanism is dictated by the chemical reaction between the this compound-based probe and the target analyte. A prominent example involves its use as a dark quencher in probes designed for nuclease detection.

A common derivative used for this purpose is 4',5'-dinitrofluorescein (B1605674) linked via a pipecolic acid amide, known commercially as QSY-33. google.com In a typical application, this quencher is attached to one end of a short oligonucleotide (a strand of DNA or RNA), while a fluorophore, such as fluorescein (B123965) amidite (FAM), is attached to the other end. In the intact probe, the oligonucleotide's structure holds the FAM fluorophore and the this compound quencher close together, resulting in efficient FRET-based quenching and a low fluorescence signal (the "Off" state). google.comgoogle.com When a nuclease enzyme (the analyte) is present, it cleaves the oligonucleotide backbone. This cleavage event separates the fluorophore from the quencher, disrupting FRET and leading to a dramatic increase in the fluorescence from the FAM donor (the "On" state). google.com This "turn-on" response is directly proportional to the nuclease activity in the sample.

| Probe Component | Function | State | Mechanism |

| Fluorophore (e.g., FAM) | Emits light when excited | Quenched ("Off") | Energy is transferred to the quencher |

| This compound (Quencher) | Accepts energy non-radiatively | Active ("Off") | FRET from the nearby fluorophore |

| Linker (e.g., Oligonucleotide) | Holds fluorophore and quencher together | Intact ("Off") | Proximity allows for efficient FRET |

| Analyte (e.g., Nuclease) | Cleaves the linker | - | Separates fluorophore and quencher |

| Fluorophore (e.g., FAM) | Emits light when excited | Emissive ("On") | FRET is disrupted, fluorescence is restored |

| This compound (Quencher) | Inactive | Inactive ("On") | Too distant to accept energy via FRET |

Integration into Advanced Sensor Architectures

To enhance stability, sensitivity, and applicability in complex environments, this compound-based sensing elements are often integrated into more complex sensor architectures. These advanced systems provide a robust framework for the sensor, improving its performance and enabling new applications. atrenne.com

Solid Supports and Nanoparticles: this compound-based probes can be immobilized on solid supports like polymer beads or nanoparticles. nih.gov This can prevent probe aggregation, improve solubility in aqueous media, and allow for easier separation and handling. For instance, FRET probes for detecting enzymes can be attached to nanoparticles, which can then be introduced into biological samples or even living cells. mdpi.com

Hydrogels and Polymer Matrices: Incorporating this compound derivatives into hydrogel or polymer film matrices is another strategy for creating robust optical sensors. researchgate.net For example, a pH-sensitive fluorescein derivative can be covalently linked to a hydrogel matrix. While this example uses a standard fluorescein, the same principle applies where a this compound-based quencher system could be embedded in a polymer to detect changes in the matrix environment, such as the presence of specific ions or biomolecules that interact with the polymer structure. researchgate.net

System-in-a-Sensor Modules: In highly engineered systems, the optical sensing component is part of a larger integrated module that includes light sources (e.g., LEDs), filters, and detectors (e.g., photodiodes). researchgate.netsuperiorsensors.com This approach, sometimes termed a "System-in-a-Sensor" architecture, moves beyond the molecular probe to create a complete, self-contained analytical device. superiorsensors.com Such architectures are crucial for developing portable, real-time monitoring systems for environmental or diagnostic applications. leddartech.comdate-conference.com

Role in Analytical Chemistry Methodologies

Beyond sensing, this compound and its reactive forms serve as valuable reagents in quantitative analytical chemistry, particularly in chromatography, where they are used to "tag" otherwise difficult-to-detect molecules.

Chromatographic Applications (e.g., HPLC Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture. Detection in HPLC often relies on the analyte having a UV-visible chromophore or being fluorescent. Many important analytes, such as certain amino acids, fatty acids, or sugars, lack these properties.

This compound can be used as a pre-column derivatizing agent to tag these analytes with a highly detectable chromophore. Although this compound itself is non-fluorescent, its strong absorbance makes it suitable for UV-Visible detection. More commonly, a related fluorescent dye is used for this purpose, but the principle of derivatization remains the same. skb.se A reactive form of this compound would be reacted with the analyte mixture before injection into the HPLC system. The resulting tagged analytes can then be easily detected by a UV-Vis detector.

A more advanced application involves using this compound within a FRET pair as a derivatizing agent. An analyte could be tagged with a fluorophore, and a molecule known to bind to that analyte could be tagged with this compound. Changes in the HPLC elution profile or the fluorescence signal could then indicate binding interactions.

Derivatizing Agent Concepts in Analytical Research

The concept of derivatization is to chemically modify an analyte to enhance its detectability and/or improve its chromatographic properties. researchgate.net A this compound-based derivatizing agent must contain two key components: the this compound core for detection (as a quencher or chromophore) and a reactive functional group that can covalently bond to the target analyte.

The synthesis of this compound esters, for example, is a step toward creating such agents. researchgate.net An activated ester, like a succinimidyl ester of this compound, would be highly reactive toward primary amines, a common functional group in biomolecules like amino acids and proteins. By reacting the target amine with this this compound derivative, a stable, tagged molecule is formed that can be analyzed via methods like HPLC or electrophoresis. google.com.pg

Contributions to Materials Science and Optoelectronics

The unique electronic structure of this compound, conferred by its electron-withdrawing nitro groups, makes it a molecule of significant interest in materials science. These features are particularly relevant to the field of optoelectronics, which involves devices that create, detect, and control light. The exploration of this compound and its derivatives focuses on harnessing their optical properties for advanced applications.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense light, such as that from a laser. uokerbala.edu.iq This property is fundamental to technologies that involve modifying the frequency or intensity of light. A key strategy in molecular engineering for creating NLO materials is the development of "push-pull" systems, or Donor-π-Acceptor (D-π-A) architectures. nih.govacs.org In these molecules, an electron-donating group (D) is connected to an electron-accepting group (A) via a π-conjugated bridge, facilitating intramolecular charge transfer, which is crucial for a high NLO response. nih.gov

The this compound structure aligns with this D-π-A principle. The fluorescein core acts as the electron-donating and π-conjugated system, while the nitro (-NO₂) groups are powerful electron acceptors. The introduction of nitro groups into dye molecules has been shown to enhance their NLO properties. researchgate.net For instance, studies on other dye systems like benzanthrone (B145504) have demonstrated that the addition of a nitro group significantly increases the material's hyperpolarizability, a measure of its NLO efficiency. researchgate.net

This theoretical foundation has prompted specific investigations into nitro-substituted fluoresceins. The presence of nitro groups dramatically alters the electronic properties of the fluorescein molecule, leading to effects like the quenching of fluorescence. researchgate.net While this reduces its utility as a simple fluorescent marker, it indicates a strong electronic perturbation that is desirable for NLO applications. Consequently, derivatives such as 4',5'-dibromo-2',7'-dinitrofluorescein are being actively studied through theoretical calculations to determine their molecular structure and predict their NLO properties. cern.chyoutube.com These studies confirm that the this compound framework is a promising candidate for the development of new NLO materials. cern.chyoutube.com

The development of advanced optical communication systems relies on components that can manage and route light signals at extremely high speeds. numberanalytics.comanalog.com All-optical switching, where one beam of light controls another, is a key technology for achieving this, as it avoids the slower conversion between optical and electrical signals. numberanalytics.comtuni.fi The functionality of these switches is dependent on materials with significant nonlinear optical (NLO) properties. acs.orgnumberanalytics.com

Materials with a strong NLO response can have their refractive index or absorption characteristics altered by a high-intensity control laser. analog.com This change can effectively turn the transmission of a lower-intensity signal beam "on" or "off," forming the basis of an optical switch. tuni.fi Because of their potential NLO properties, this compound and its derivatives are considered candidates for use in such optoelectronic devices. acs.org

The demonstrated enhancement of NLO response in nitro-substituted dyes makes them prospective contenders for fabricating optical limiters, which are devices that block excessively high-intensity light. researchgate.net An optical limiter is a passive form of an optical switch. The exploration of this compound in the context of NLO materials therefore directly supports its potential role in the future of optical communication and switching technologies, where materials that can precisely control light are in high demand. acs.orgresearchgate.net

Research Methodologies and Interdisciplinary Approaches in Dinitrofluorescein Studies

Experimental Design and Data Acquisition Methodologies in Chemical Research

Effective chemical research relies on meticulous experimental design and precise data acquisition. The design phase involves formulating research questions, identifying variables, specifying experimental conditions, and establishing protocols for data collection and analysis. geeksforgeeks.org This systematic approach helps prevent bias, reduce variability, and enhance the precision and reliability of results. geeksforgeeks.org For studies involving dinitrofluorescein, experimental design would consider factors such as reaction conditions for synthesis or modification, solvent effects on its properties, concentration ranges for spectroscopic studies, and environmental factors like pH or temperature.

Data acquisition in chemical experiments, traditionally relying on manual recording, has been revolutionized by the integration of modern technology and data acquisition systems. pusr.comsolubilityofthings.com These systems enable real-time and accurate collection of various experimental parameters, such as temperature, pressure, pH, and spectroscopic signals. pusr.com For this compound studies, this could involve automated recording of spectroscopic data over time, monitoring changes in reaction mixtures, or collecting data from sensors designed to detect the compound. edaq.com The precision offered by advanced sensor technologies and signal processing algorithms is crucial for obtaining accurate data and gaining a deep understanding of chemical phenomena. pusr.com

An example of data acquisition in a this compound study could involve monitoring the fluorescence intensity of a solution over time under different conditions. An automated data acquisition system would record the intensity at set intervals, providing a quantitative dataset for analysis.

Example Data Table: Fluorescence Intensity of this compound Solution Over Time

| Time (minutes) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 150 |

| 5 | 148 |

| 10 | 145 |

| 15 | 141 |

| 20 | 136 |

(This is an illustrative table. In a real application, this data would be presented in an interactive format allowing for sorting and filtering.)

Advanced Spectroscopic Techniques for this compound Analysis

Spectroscopy, the study of the interaction of light with matter, is fundamental to chemical analysis, providing detailed information about the composition and structure of substances. cmdclabs.comazooptics.com Advanced spectroscopic techniques offer enhanced precision, speed, and versatility, making them indispensable for analyzing compounds like this compound. cmdclabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the number and environment of atomic nuclei, particularly protons (¹H) and carbon-13 (¹³C). jchps.comslideshare.netlibretexts.org The principle relies on the absorption of radiofrequency energy by nuclei in a magnetic field, yielding signals whose chemical shift, multiplicity, and intensity reveal structural details. jchps.comslideshare.net For this compound, ¹H NMR would show distinct signals for protons on the xanthene core and the phenyl ring, with their positions (chemical shifts) influenced by the electronegative nitro groups and bromine atoms. jchps.com ¹³C NMR would provide information about the carbon skeleton. libretexts.org Two-dimensional NMR techniques, such as COSY or HMBC, could further help in assigning signals and establishing connectivity between atoms, aiding in the complete structural elucidation or confirmation of this compound or its derivatives. oxinst.com

Example Research Finding (NMR):

Analysis of the ¹H NMR spectrum of a synthesized this compound derivative showed a characteristic set of signals in the aromatic region (δ 7.0-8.5 ppm) consistent with the substituted phenyl and xanthene rings. A singlet observed at approximately δ 6.8 ppm was assigned to the proton at the 4-position of the xanthene core, confirming the expected substitution pattern. jchps.comslideshare.net

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared light, which corresponds to specific vibrational modes of chemical bonds. msu.edutanta.edu.eglibretexts.org Covalent bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies leads to increased vibrational amplitude. msu.edusavemyexams.com An IR spectrum, typically plotting transmittance or absorbance against wavenumber, provides a unique molecular fingerprint. msu.edusavemyexams.com For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the nitro groups (asymmetric and symmetric stretching vibrations, typically around 1500-1550 cm⁻¹ and 1300-1390 cm⁻¹, respectively), the hydroxyl groups (O-H stretching, typically a broad band around 3200-3600 cm⁻¹), carbonyl groups (C=O stretching, around 1650-1780 cm⁻¹), and aromatic C=C stretching vibrations. tanta.edu.egsavemyexams.comcompoundchem.com

Example Research Finding (IR):

The IR spectrum of a this compound sample exhibited strong absorption bands at 1535 cm⁻¹ and 1340 cm⁻¹, consistent with the presence of nitro (NO₂) functional groups. tanta.edu.egsavemyexams.com A broad band centered at 3450 cm⁻¹ indicated the presence of hydroxyl (O-H) groups. savemyexams.comcompoundchem.com

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural clues through fragmentation patterns. britannica.complasmion.comwikipedia.orglibretexts.org Molecules are ionized, and the resulting ions are separated based on their m/z ratio before being detected. britannica.comwikipedia.org The mass spectrum is a plot of ion intensity versus m/z. britannica.comwikipedia.org For this compound, mass spectrometry can confirm the molecular weight of the intact molecule (molecular ion peak) and provide insights into its structure through the analysis of fragment ions resulting from the breakdown of the molecule during the ionization process. britannica.complasmion.comsavemyexams.com High-resolution mass spectrometry can determine the exact molecular formula. britannica.com

Example Research Finding (MS):

High-resolution mass spectrometry of this compound showed a molecular ion peak at m/z corresponding to its calculated molecular weight, confirming the successful synthesis of the compound. britannica.complasmion.comsavemyexams.com Analysis of the fragmentation pattern revealed characteristic ions corresponding to the loss of nitro groups and parts of the xanthene core, supporting the proposed structure. britannica.comsavemyexams.com

Combined Spectroscopic and Chemometric Methods

The combination of spectroscopic techniques with chemometric methods offers powerful analytical capabilities, particularly for analyzing complex samples or extracting maximum information from spectroscopic data. frontiersin.orgnih.govresearchgate.net Chemometrics involves the application of mathematical and statistical methods to chemical data. frontiersin.orgresearchgate.net By applying chemometric algorithms to spectroscopic data (such as NMR, IR, or UV-Vis spectra) of this compound, researchers can perform tasks like:

Classification: Distinguishing between this compound samples from different synthetic batches or identifying the presence of impurities based on subtle differences in their spectra. frontiersin.org

Quantification: Developing models to determine the concentration of this compound in a mixture using its spectral signature. frontiersin.orgnih.gov

Structural Correlation: Relating specific spectral features to structural variations or modifications of the this compound molecule. frontiersin.org

This integrated approach allows for more sophisticated data analysis, enabling the extraction of valuable insights that might not be apparent from examining individual spectra alone. frontiersin.orgresearchgate.net

Example Research Finding (Spectroscopy + Chemometrics):

Using a combination of IR spectroscopy and Partial Least Squares (PLS) regression (a chemometric method), a calibration model was developed to quantify this compound in a series of test samples. frontiersin.orgnih.gov The model demonstrated good predictive accuracy, with a low Root Mean Square Error of Prediction (RMSEP), indicating the effectiveness of this combined approach for quantitative analysis.

Example Data Table: Chemometric Model Performance for this compound Quantification

| Metric | Value |

| R² | 0.98 |

| RMSEP | 1.2 µM |

(This is an illustrative table. In a real application, this data would be presented in an interactive format.)

Computational Protocols and Software Applications

Computational chemistry plays an increasingly vital role in supporting experimental studies of chemical compounds, including this compound. solubilityofthings.com Computational protocols, often based on quantum mechanics or molecular mechanics, can predict molecular properties, reactivity, and spectroscopic parameters. solubilityofthings.comnih.govmdpi.com Density Functional Theory (DFT) is a widely used method for calculating electronic structure, molecular geometries, and spectroscopic properties. solubilityofthings.comnih.govriken.jpresearchgate.net

For this compound, computational studies could involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. solubilityofthings.com

Spectroscopic Property Prediction: Calculating theoretical NMR shifts, vibrational frequencies (for IR), or electronic transitions (for UV-Vis) to aid in the interpretation of experimental spectra. solubilityofthings.comnih.gov

Reactivity Studies: Modeling potential reaction pathways or the interaction of this compound with other molecules. solubilityofthings.com

Various software applications are available to perform these computational tasks, ranging from powerful commercial packages to open-source tools. reddit.comiisc.ac.inscientific-computing.comuoregon.eduwiley.com These software tools facilitate drawing chemical structures, performing calculations, visualizing results, and managing chemical data. reddit.comiisc.ac.inscientific-computing.comuoregon.edu

Example Research Finding (Computational):

DFT calculations were performed on the this compound molecule to predict its vibrational frequencies. solubilityofthings.comnih.gov The calculated frequencies showed good agreement with the experimentally observed IR absorption bands, helping to confirm the assignment of specific functional groups and vibrational modes. solubilityofthings.com

Example Data Table: Comparison of Experimental and Calculated IR Frequencies

| Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| NO₂ (asym) | 1535 | 1530 |

| NO₂ (sym) | 1340 | 1345 |

| C=O | 1720 | 1715 |

(This is an illustrative table. In a real application, this data would be presented in an interactive format.)

The integration of experimental methodologies, advanced spectroscopic techniques, and computational approaches provides a comprehensive framework for the in-depth study of this compound, enabling researchers to gain a thorough understanding of its synthesis, structure, properties, and potential applications.

Triangulation and Mixed-Methods Approaches in Chemical Research

Triangulation and mixed-methods approaches are valuable research strategies in chemical research, offering enhanced validity, credibility, and a more comprehensive understanding of complex phenomena. Triangulation, broadly defined, involves using multiple datasets, methods, theories, or investigators to address a research question, thereby mitigating biases inherent in single-method studies. scribbr.comundp.orgatlasti.com Mixed methods research specifically combines qualitative and quantitative approaches within a single study to balance their respective strengths and weaknesses. researchgate.netacs.orgatlasti.com The sequential or concurrent application of these methodologies can yield more interpretable and valid outcomes than either approach alone. researchgate.netacs.org

In the context of chemical research, particularly studies involving compounds like this compound, triangulation and mixed methods can manifest in various ways. Methodological triangulation, a common type, involves employing different techniques to investigate the same research question. scribbr.comfuturelearn.com For instance, studying the interaction of this compound with a biological target could involve combining fluorescence spectroscopy (quantitative data on emission intensity and shifts) with molecular docking simulations (computational data on binding modes and energies). nih.gov This integration of experimental and computational methods is a powerful form of mixed-methods research in chemistry, providing a more detailed molecular understanding than either method could achieve independently. encyclopedia.pubacs.orgnih.govaip.org

Another form is data triangulation, where data from different sources or collected under varying conditions are compared. scribbr.comatlasti.comscience-education-research.com For this compound, this could involve obtaining fluorescence data in different solvent environments, at varying concentrations, or in the presence of different quenching agents. Comparing and corroborating findings across these diverse datasets strengthens the confidence in the observed behavior of the compound.

Combining different analytical techniques is a practical application of triangulation in chemical analysis. For example, analyzing a sample containing this compound might involve using both liquid chromatography-mass spectrometry (LC-MS) and UV-Vis spectroscopy. chromatographyonline.comfrontiersin.orgfindaphd.com LC-MS provides information on the mass and fragmentation pattern, aiding in identification and purity assessment, while UV-Vis spectroscopy provides quantitative data on concentration based on absorbance. Integrating data from these complementary techniques offers a more robust characterization of the sample. chromatographyonline.comfrontiersin.orgfindaphd.com

The integration of experimental data with computational methods is increasingly prevalent in chemical research. encyclopedia.pubacs.orgnih.govaip.orgrsc.orgresearchgate.net For a fluorescent molecule like this compound, computational chemistry, such as Density Functional Theory (DFT) calculations, can be used to predict its electronic structure, absorption, and emission properties. acs.orgresearchgate.netresearchgate.netmpg.de Comparing these theoretical predictions with experimental UV-Vis and fluorescence spectra allows researchers to validate their computational models and gain deeper insights into the molecule's behavior. acs.orgrsc.orgresearchgate.netresearchgate.net This combined approach can help explain experimental observations and even guide further experiments. encyclopedia.pubnih.gov

While specific detailed research findings on this compound using explicit triangulation or mixed-methods terminology were not extensively found in the search results focused on the methodological concepts, the principles discussed are directly applicable to its study. Research on fluorescent probes and their interactions often relies on combining spectroscopic techniques with other analytical or computational methods to fully understand their behavior in different environments or in the presence of targets. nih.govresearchgate.netnih.gov

Consider a hypothetical study investigating the binding of this compound to a protein. A mixed-methods approach could involve:

Quantitative Data: Fluorescence spectroscopy measurements to determine binding affinity (Kd) and the number of binding sites.

Computational Data: Molecular docking simulations to predict potential binding sites and interactions at the atomic level.

Qualitative Data: Analysis of changes in the fluorescence spectrum shape or shifts upon binding, providing insights into the environment of the dye.

Integrating these data streams would provide a more complete picture of the binding event, validating the experimental affinity measurements with structural insights from simulations and confirming changes in the dye's environment through spectral analysis.

Here is a hypothetical data table illustrating how different methods could contribute to understanding this compound's interaction with a target:

| Research Method | Type of Data Collected | Example Finding Related to this compound | Contribution to Understanding |

| Fluorescence Spectroscopy | Quantitative | Binding Affinity (Kd) = 1.5 µM | Quantifies interaction strength |

| Molecular Docking | Computational | Binding pocket identified near site X | Provides structural context |

| UV-Vis Spectroscopy | Quantitative | Red shift in absorbance maximum upon binding | Indicates environmental change |

| Molecular Dynamics Simulation | Computational | Stable interactions with residues A, B, C | Reveals dynamic behavior |

This table exemplifies how combining quantitative experimental data with computational insights provides a more comprehensive understanding of the chemical system under investigation. Triangulation and mixed-methods approaches, by integrating diverse data and methodologies, enhance the reliability and depth of findings in chemical research, making them invaluable for studying compounds like this compound. scribbr.comundp.orgatlasti.com

Future Research Trajectories in Dinitrofluorescein Chemistry

Novel Synthetic Strategies and Analog Design

Future research in dinitrofluorescein chemistry is poised to explore novel synthetic strategies to access a wider array of derivatives and analogs with tailored properties. Current research highlights the synthesis of new fluorescein (B123965) derivatives, such as 5-bromo-4′,5′-dinitrofluorescein (BDNF), which serves as a precursor for further functionalization, including the creation of aminofluoresceins. mdpi.comnih.gov The reduction of this compound to yield diamine fluorescein compounds presents an avenue for designing analogs applicable in detecting saccharides and other biomolecules. lsu.edu

Peculiarities observed during the synthesis of this compound esters suggest ongoing efforts to refine reaction conditions and explore alternative synthetic routes. acs.orgresearchgate.net The strategic introduction of nitro groups, varying in number and position, has been shown to impart unusual properties and lead to the formation of novel tautomers, distinct from those of halogenated fluoresceins or the parent compound. researchgate.net This indicates that precise control over the nitration pattern and the incorporation of other functional groups are key aspects of future analog design to modulate spectral properties, acidity (pKa), and reactivity. Modifying the carboxylic acid group, for instance through esterification, can prevent lactonization and influence the compound's behavior across different pH ranges, offering a route to design probes with specific environmental sensitivities. researchgate.net

Advanced Theoretical Modeling of Complex Interactions

Advanced theoretical modeling, particularly using methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), is a critical area for future research to deepen the understanding of this compound's behavior and interactions. These computational approaches have already been applied to study the geometrical, electronic, optoelectronic, and nonlinear optical (NLO) properties of dibromothis compound isomers. researchgate.netresearchgate.net

Future work will likely expand on these studies to investigate the complex interactions of this compound and its analogs with various environments, including different solvents and organized media like micelles. Modeling of protolytic equilibria and tautomerism in these complex systems is essential for predicting and controlling the spectroscopic properties and reactivity of the dyes. researchgate.netresearchgate.netmdpi.com Furthermore, theoretical studies can provide insights into the energy band gap, dipole moment, polarizability, and hyperpolarizability of this compound derivatives, guiding the rational design of molecules with desired electronic and optical characteristics for specific applications. researchgate.netresearchgate.net The application of theoretical concepts from molecular dynamics and DFT can also help elucidate the mechanisms of interaction, such as the adsorption of this compound onto material surfaces. researchgate.net

Innovative Sensor Development for Chemical and Environmental Monitoring

The unique properties of this compound and its derivatives make them promising candidates for the development of innovative sensors for chemical and environmental monitoring. Fluorescein dyes, in general, are widely recognized as molecular probes and components in sensor systems. researchgate.net While nitro derivatives like this compound have been less extensively studied in this context compared to their halogenated counterparts, their unusual properties present opportunities for novel sensor designs. researchgate.netresearchgate.net

The observed pH-dependent fluorescence in certain modified fluorescein derivatives, including those synthesized from this compound precursors, underscores their potential as sensitive pH indicators. mdpi.comnih.gov Future research will likely focus on designing this compound-based probes that exhibit selective and sensitive responses to a broader range of analytes, including metal ions, small molecules, and biological species. Leveraging fluorescence-based detection methods, similar to those being developed for detecting environmental contaminants like microcystin-LR in water samples, could lead to new this compound-based sensors for specific pollutants. acs.org The broader field of chemical sensor and biosensor development for environmental monitoring and water quality analysis provides a framework for exploring the integration of this compound into advanced sensing platforms, potentially incorporating nanomaterials or novel signal transduction mechanisms. erc-assoc.orgnih.govnih.govginerinc.com

Exploration of this compound in Emerging Materials Science Applications

The exploration of this compound in emerging materials science applications represents a growing area of research. Theoretical studies investigating the nonlinear optical (NLO) properties of this compound isomers suggest their potential for use in the development of novel optoelectronic materials and devices. researchgate.netresearchgate.net Understanding and manipulating the electronic properties, such as the HOMO-LUMO gap, are crucial for designing organic molecules with specific interactions with optical fields, a key aspect in materials science. researchgate.net

Future research may involve incorporating this compound or its functionalized analogs into various material matrices, such as polymers, composites, or thin films, to impart desired optical, electronic, or sensing functionalities. The general focus in materials science on functional materials, optoelectronic materials, and materials for energy applications aligns with the potential properties of this compound derivatives. jhu.edugtiit.edu.cnmdpi.comemeraldgrouppublishing.com Furthermore, studies on the adsorption behavior of this compound onto different materials could inform applications in areas like separation science, solid-phase extraction, or the development of functional coatings. researchgate.netresearchgate.net The integration of this compound into emerging materials could lead to the creation of novel smart materials with tunable properties for diverse technological applications.

Q & A